molecular formula C22H20N4O B2765845 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide CAS No. 862810-21-7

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide

Cat. No. B2765845
CAS RN: 862810-21-7
M. Wt: 356.429
InChI Key: VBAWUBQNOLUTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, which are part of your compound, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using various methods, including 1H and 13C NMR . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives structurally related to Enviroxime, including imidazo[1,2-a]pyrimidines, were designed and prepared for testing as antirhinovirus agents. These compounds demonstrated antiviral activity, highlighting their potential application in treating viral infections (Hamdouchi et al., 1999).

DNA Interaction and Gene Expression Control

Imidazole and pyrrole-containing polyamides have been investigated for their ability to bind specifically to DNA sequences in the minor groove, controlling gene expression. This research suggests potential medicinal applications in treating diseases like cancer (Chavda et al., 2010).

Metabolism and Modification Strategies

A study on the imidazo[1,2-a]pyrimidine moiety identified strategies to reduce metabolism mediated by aldehyde oxidase, crucial for enhancing the efficacy of these compounds as drug candidates (Linton et al., 2011).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showing cytoprotective properties and highlighting their therapeutic potential in treating ulcers (Starrett et al., 1989).

Antineoplastic Activity

Substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against some cancer cell lines, indicating their potential as anticancer agents (Abdel-Hafez, 2007).

Receptor Imaging

Radiolabelled nonpeptide angiotensin II antagonists based on imidazo[1,2-a]pyridine derivatives have been developed for receptor imaging, useful in diagnosing and studying diseases (Hamill et al., 1996).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines have been synthesized and shown to be highly cytotoxic to MCF-7 cells, indicating their potential in breast cancer chemotherapy. These compounds have been found to induce cell death by apoptosis and DNA cleavage (Almeida et al., 2018).

Structural and Anticholinesterase Activity

Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have explored their anticholinesterase potential, relevant for treating diseases like Alzheimer's (Dhanalakshmi et al., 2018).

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidines involve developing convenient synthetic methods, especially by which we can synthesize these structures respectively from the same starting materials . This is very meaningful due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-5-8-18(11-16(14)3)21(27)24-19-12-17(7-6-15(19)2)20-13-26-10-4-9-23-22(26)25-20/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAWUBQNOLUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.